molecular formula C13H26O8 B608011 Hydroxy-PEG5-acid CAS No. 2079768-50-4

Hydroxy-PEG5-acid

Cat. No. B608011
CAS RN: 2079768-50-4
M. Wt: 310.34
InChI Key: NQZLSNLBIKBFNP-UHFFFAOYSA-N
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Description

Hydroxy-PEG5-acid is a PEG-based PROTAC linker . It has a molecular weight of 310.34 and is typically in liquid form . The IUPAC name for this compound is 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oic acid .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The linear formula of this compound is C13H26O8 . The InChI code for this compound is 1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13 (15)16/h14H,1-12H2, (H,15,16) .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at -20°C .

Scientific Research Applications

1. Biomedical Imaging and Drug Delivery Applications Hydroxyapatite nanomaterials, including those modified with hydroxy-PEG5-acid, have shown potential in biomedical imaging and drug delivery. These materials exhibit excellent biocompatibility, water dispersibility, desirable optical properties, and high drug loading capability, making them promising candidates for these applications (Heng et al., 2016).

2. Photoreversible Hydrogel Systems this compound has been used in the synthesis of photoreversible poly(ethylene glycol)-based hydrogel systems. These hydrogels exhibit rapid and reversible photo-cross-linking, with potential applications in intelligent materials for biochemical and biomedical uses (Zheng et al., 2002).

3. Injectable Biodegradable Hydrogels for Tissue Engineering this compound-based injectable hydrogels, like the PEGMC/HA composite, have applications in pharmaceutical and biomedical fields, particularly in drug delivery and tissue engineering. Their mechanical properties and biodegradability make them suitable for bone tissue engineering (Jiao et al., 2012).

4. Biocompatibility and Cytotoxicity Studies Studies on the cytotoxicity of polymeric micelles containing this compound and their degradation products have shown potential in understanding the biocompatibility of these materials for biomedical applications (Schmalenberg et al., 2001).

5. Development of Polymeric Prodrugs this compound derivatives have been used in developing macromolecular prodrugs for controlled and sustained release of therapeutic agents, enhancing drug loading and retention time in tumors (Li et al., 2014).

6. Amphiphilic Polymer Synthesis for Drug Delivery Systems Synthesis and characterization of amphiphilic polymers, incorporating this compound, for drug delivery systems have been explored. These polymers combine hydrophobic and hydrophilic properties, enhancing their applicability in biomedical fields (Hazer, 2010).

7. Modification of Adenoviral Vectors this compound has been used to modify adenoviral vectors, impacting tissue tropism and gene expression. This modification can improve the pharmacology of adenoviral vectors for gene therapy (Hofherr et al., 2008).

8. Hydrogel-Based Implants and Tissue Scaffolds this compound derivatives are valuable in the development of hydrogel-based implants and tissue scaffolds, particularly in applications requiring stable and non-degradable materials for long-term use (Tong et al., 2011).

9. Paclitaxel Drug Delivery this compound modified nanoparticles have been studied for the delivery of the anticancer drug paclitaxel, showing promising results in controlled drug release and surface functionalization (Venkatasubbu et al., 2013).

10. Development of Degradable Hydrophilic Polymers this compound-based polymers have been explored as alternatives to poly(ethylene glycol) in nanomedicines, offering potential advantages in terms of biodegradability and reduced toxicity (Cho et al., 2015).

Safety and Hazards

Hydroxy-PEG5-acid is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Hydroxy-PEG5-acid is a promising compound in the field of drug delivery, particularly in the development of PROTACs . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in bioconjugation .

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG5-acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The terminal carboxylic acid group of this compound can react with primary amine groups to form stable amide bonds, which is essential for conjugation reactions . This interaction is facilitated by activators like EDC or DCC, which help in forming the amide bond. Additionally, the hydroxyl group of this compound allows for further derivatization or replacement with other reactive functional groups, enhancing its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and stability of conjugated molecules. It is known to resist protein adsorption due to its hydrophilic nature, making it bioinert . This property is particularly useful in cell encapsulation and tissue engineering applications, where this compound can be used to create hydrogels that support cell growth and function . The compound’s ability to form stable conjugates with proteins and peptides also allows for targeted delivery and controlled release of therapeutic agents within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds, which are crucial for the conjugation of proteins and peptides . This reaction is facilitated by activators like EDC or DCC, which help in forming the amide bond. Additionally, the hydroxyl group of this compound allows for further derivatization or replacement with other reactive functional groups, enhancing its versatility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability over time, making it suitable for long-term studies. The compound is stable at -20°C, ensuring its integrity during storage . Over time, this compound maintains its biochemical properties, allowing for consistent results in in vitro and in vivo studies. Its stability and resistance to degradation make it a reliable reagent for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to carefully monitor and adjust the dosage to achieve the desired therapeutic effects while minimizing any adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s hydrophilic nature allows it to be easily transported within cells and tissues, where it can participate in metabolic reactions . The terminal carboxylic acid group of this compound can be metabolized by enzymes, leading to the formation of metabolites that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic nature. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments, where it can exert its biochemical effects . Its ability to form stable conjugates with proteins and peptides also allows for targeted delivery and controlled release of therapeutic agents within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it allows this compound to interact with specific biomolecules and participate in targeted biochemical processes .

properties

IUPAC Name

3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZLSNLBIKBFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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